molecular formula C7H3BrClIN2 B3027504 6-Bromo-3-chloro-8-iodoimidazo[1,2-a]pyridine CAS No. 1296223-94-3

6-Bromo-3-chloro-8-iodoimidazo[1,2-a]pyridine

Cat. No.: B3027504
CAS No.: 1296223-94-3
M. Wt: 357.37
InChI Key: SRKWQVKTSFGPPU-UHFFFAOYSA-N
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Description

6-Bromo-3-chloro-8-iodoimidazo[1,2-a]pyridine (CAS 1296223-94-3) is a high-purity, multi-halogenated heteroaromatic compound offered exclusively for research and development purposes. This complex scaffold is structurally related to the imidazo[1,2-a]pyridine core, a privileged structure in medicinal chemistry known to exhibit a broad spectrum of favorable pharmacological properties, including anti-tubercular, anti-cancer, antiviral, antibacterial, and anti-inflammatory activities . The presence of three distinct halogen substituents (bromo, chloro, and iodo) at the 6, 3, and 8 positions of the ring system makes this molecule an exceptionally versatile and valuable synthetic intermediate. It is particularly useful in metal-catalyzed cross-coupling reactions, such as Pd-catalyzed carbonylation and other Suzuki or Sonogashira reactions, allowing researchers to selectively functionalize the core structure to create a diverse array of novel derivatives for drug discovery programs . For example, recent scientific literature highlights that 8-iodoimidazo[1,2-a]pyridine derivatives can be efficiently converted to the corresponding 8-carboxamido compounds via Pd-catalyzed aminocarbonylation, a key transformation for introducing amide functionalities found in several bioactive molecules and marketed drugs . This compound is intended for use in laboratory research only and is strictly not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

6-bromo-3-chloro-8-iodoimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClIN2/c8-4-1-5(10)7-11-2-6(9)12(7)3-4/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRKWQVKTSFGPPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NC=C(N2C=C1Br)Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClIN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801238137
Record name Imidazo[1,2-a]pyridine, 6-bromo-3-chloro-8-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801238137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1296223-94-3
Record name Imidazo[1,2-a]pyridine, 6-bromo-3-chloro-8-iodo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1296223-94-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazo[1,2-a]pyridine, 6-bromo-3-chloro-8-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801238137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-chloro-8-iodoimidazo[1,2-a]pyridine can be achieved through various synthetic routes. One common method involves the halogenation of imidazo[1,2-a]pyridine derivatives. The process typically includes the following steps:

Industrial Production Methods

Industrial production methods for this compound involve large-scale halogenation processes under controlled conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to optimize reaction parameters and minimize waste .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-chloro-8-iodoimidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) and potassium thiocyanate (KSCN) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) are employed.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Coupling Reactions: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) are utilized

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives with different functional groups, which can be further utilized in organic synthesis and medicinal chemistry .

Scientific Research Applications

6-Bromo-3-chloro-8-iodoimidazo[1,2-a]pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Bromo-3-chloro-8-iodoimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exhibiting therapeutic potential .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 6-bromo-3-chloro-8-iodoimidazo[1,2-a]pyridine with key analogs, focusing on substituent effects , synthetic strategies , biological activity , and physicochemical properties .

Substituent Effects and Structural Analogues
Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Activity Reference
This compound Br (6), Cl (3), I (8) C₇H₃BrClIN₂ 369.28 High lipophilicity (iodine); potential halogen bonding -
8-Bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine Br (8), Cl (6), NO₂ (3) C₇H₄BrClN₃O₂ 304.48 Antitrypanosomal activity (IC₅₀ = 0.63 µM)
6-Bromo-3-methylimidazo[1,2-a]pyridine Br (6), CH₃ (3) C₈H₇BrN₂ 227.06 Improved MCH1R affinity (methyl at 3-position)
6-Bromo-8-fluoroimidazo[1,2-a]pyridine Br (6), F (8) C₇H₄BrFN₂ 229.03 Enhanced solubility (fluorine)
6-Chloro-8-bromoimidazo[1,2-a]pyridine Cl (6), Br (8) C₇H₅BrClN₂ 245.49 Mild reaction conditions; scalable synthesis

Key Observations :

  • Bioactivity: Nitro (NO₂) or sulfonyl groups at position 3 enhance antitrypanosomal activity (e.g., IC₅₀ = 0.63 µM for 8-bromo-6-chloro-3-nitro analog) , whereas methyl groups improve receptor binding (MCH1R) .
  • Synthetic Accessibility: Chloro and bromo derivatives are synthesized via cyclization of 2-aminopyridines with dichloroacetone or brominated intermediates under mild conditions , whereas iodination may require specialized reagents (e.g., N-iodosuccinimide).
Physicochemical and Pharmacokinetic Properties
  • Solubility: Sulfonylmethyl or fluoro substituents improve aqueous solubility (e.g., 4-{[(8-bromo-6-chloro-3-nitroimidazo[1,2-a]pyridin-2-yl)methyl]sulfonyl}phenol: logP = 1.2) . Iodine’s hydrophobicity may necessitate formulation adjustments (e.g., co-solvents) for the target compound.
  • Metabolic Stability :
    • Heavy halogens like iodine resist oxidative metabolism but may increase plasma protein binding .

Biological Activity

6-Bromo-3-chloro-8-iodoimidazo[1,2-a]pyridine (BCIP) is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. Its unique structure, characterized by the presence of three halogen substituents (bromine, chlorine, and iodine), suggests potential for diverse biological activities. This article reviews the biological activity of BCIP, synthesizing findings from various studies and highlighting its pharmacological significance.

  • Molecular Formula : C7H3BrClIN2
  • Molecular Weight : Approximately 295.46 g/mol
  • Structural Features : The compound features a fused imidazole and pyridine ring system, which is known to influence its biological interactions significantly.

Anticancer Activity

BCIP's structural analogs have demonstrated significant anticancer properties. For instance:

  • FLT3 Kinase Inhibition : Compounds structurally related to BCIP have been investigated for their ability to inhibit FLT3 kinase, which is a critical target in AML treatment. Studies have shown that derivatives can achieve nanomolar inhibitory concentrations against FLT3 mutations .

Table 1: Inhibitory Potency of Related Compounds

Compound NameTargetIC50 (nM)
Compound 34fFLT3-ITD4
Compound 34fFLT3-D835Y1
Other derivativesVarious kinases>20

Case Studies

  • FLT3 Inhibition in AML : A study focused on various heterocycles revealed that certain imidazo derivatives exhibited high potency against FLT3 mutations common in AML patients. The efficacy was measured through both recombinant assays and cellular models .
  • Synthetic Routes and Derivatives : Research has demonstrated the synthesis of several derivatives of BCIP through various chemical reactions aimed at enhancing biological activity. These modifications often lead to improved binding affinities and selectivity towards biological targets .

Potential Applications

The unique combination of halogens in BCIP potentially enhances its specificity and efficacy compared to similar compounds. Potential applications include:

  • Medicinal Chemistry : As a scaffold for developing new therapeutic agents targeting cancer.
  • Material Science : Due to its structural properties, it may find applications in materials with specific electronic or optical characteristics.

Q & A

Q. What are optimized synthetic routes for 6-Bromo-3-chloro-8-iodoimidazo[1,2-a]pyridine, and how do reaction conditions influence yield and purity?

Microwave-assisted synthesis is a promising method for halogenated imidazo[1,2-a]pyridines. For example, microwave irradiation enabled rapid synthesis of 6-bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine with enhanced yields (65–85%) and purity by ensuring uniform heating and reduced reaction times . For multi-halogenated derivatives like this compound, sequential halogenation steps (e.g., bromination followed by iodination) may require temperature-controlled conditions (e.g., 60–80°C in ethanol/THF) to avoid premature substitution. Solvent polarity and base selection (e.g., NaHCO₃ vs. K₂CO₃) can also modulate regioselectivity .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?

  • 1H/13C NMR : Assign peaks using DMSO-d6 as a solvent, focusing on deshielded protons (e.g., H-2 and H-7 in imidazo[1,2-a]pyridine) and halogen-induced shifts (δ 7.2–8.5 ppm for aromatic protons) .
  • X-ray crystallography : Resolve halogen positioning (Br, Cl, I) and hydrogen-bonding networks. For example, 6-Bromoimidazo[1,2-a]pyridin-8-amine showed three independent molecules in the asymmetric unit, with N–H⋯N hydrogen bonds forming layered structures .
  • HRMS/ESI-MS : Validate molecular weight (e.g., theoretical vs. observed m/z for C₇H₄BrClIN₂: ±0.02 ppm error) .

Q. How can researchers troubleshoot contradictory data between spectroscopic methods?

Discrepancies between NMR and X-ray data may arise from dynamic effects (e.g., tautomerism) or crystal packing forces. For instance, amino groups in 6-Bromoimidazo[1,2-a]pyridin-8-amine exhibited pyramidal coordination in crystallography but appeared planar in solution-phase NMR due to rapid exchange . Cross-validate using IR (e.g., N–H stretches at 3300–3500 cm⁻¹) and computational methods (DFT-optimized geometries) .

Advanced Research Questions

Q. What strategies address regioselectivity challenges in introducing multiple halogens to the imidazo[1,2-a]pyridine core?

Halogenation order and directing groups are critical. For example, bromination at C-6 in 5-bromo-2,3-diaminopyridine precedes cyclization to form the imidazo[1,2-a]pyridine scaffold, while chloro/iodo groups may require electrophilic substitution under acidic conditions (e.g., NIS in AcOH) . Steric and electronic effects from existing halogens can hinder further substitution, necessitating Pd-catalyzed cross-coupling for late-stage iodination .

Q. How does the halogen substitution pattern influence biological activity, such as kinase inhibition?

The 8-amino-6-bromo derivative acts as a CDK2 inhibitor, with bromine enhancing binding affinity via hydrophobic interactions in the ATP-binding pocket . Introducing iodine at C-8 may improve pharmacokinetics (e.g., longer half-life due to increased lipophilicity), while chlorine at C-3 could modulate solubility. Structure-activity relationship (SAR) studies should compare IC₅₀ values against CDK2/4/6 isoforms using kinase assays .

Q. What computational methods predict reactivity and stability of this compound in aqueous vs. nonpolar environments?

  • DFT calculations : Optimize geometries (B3LYP/6-31G*) to assess charge distribution and nucleophilic/electrophilic sites. For example, iodine’s polarizability may increase susceptibility to hydrolysis in aqueous buffers .
  • Molecular dynamics (MD) : Simulate solvation effects (e.g., water vs. DMSO) to predict aggregation or degradation pathways .

Q. How can researchers resolve discrepancies between theoretical and experimental molecular weights in mass spectrometry?

Isotopic abundance patterns (e.g., ⁷⁹Br/⁸¹Br, ³⁵Cl/³⁷Cl) must be accounted for. For HRMS data, use isotopic simulation software (e.g., mMass) to match observed peaks. A deviation >3 ppm may indicate impurities or adduct formation (e.g., Na⁺/K⁺ in ESI-MS) .

Methodological Considerations

Designing a stability study for this compound under varying pH and temperature conditions

  • Protocol : Incubate the compound in buffers (pH 2–10) at 25°C and 40°C for 24–72 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient).
  • Key parameters : Halogen lability (e.g., iodine substitution may degrade at pH >8) and ring oxidation .

Optimizing a catalytic system for Suzuki-Miyaura coupling using this compound as a substrate

  • Catalyst screening : Test Pd(PPh₃)₄ vs. XPhos Pd G3 for coupling with aryl boronic acids.
  • Solvent/base : Use DMF/K₃PO₄ for polar substrates or toluene/NaOtBu for sterically hindered partners .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromo-3-chloro-8-iodoimidazo[1,2-a]pyridine
Reactant of Route 2
Reactant of Route 2
6-Bromo-3-chloro-8-iodoimidazo[1,2-a]pyridine

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